

Molecular weight of Thalidomide-5-O-C3-NH2 hydrochloride

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Compound of Interest

Thalidomide-5-O-C3-NH2
hydrochloride

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Technical Guide: Thalidomide-5-O-C3-NH2 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of **Thalidomide-5-O-C3-NH2 hydrochloride**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It covers the molecule's physicochemical properties, relevant quantitative data for its parent compounds, detailed experimental protocols for its application, and a visualization of its mechanism of action.

Physicochemical Properties

Thalidomide-5-O-C3-NH2 hydrochloride is a functionalized derivative of thalidomide designed for conjugation to a linker and, subsequently, to a ligand for a protein of interest (POI). This positions it as a key intermediate in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4]



Property	Value	Source
Molecular Weight	367.78 g/mol	[1][2]
Molecular Formula	C16H18CIN3O5	[2][3]
CAS Number	2694727-94-9	[1][2]
Function	Cereblon (CRBN) E3 Ligase Ligand	[1][2][4]
Application	Intermediate for PROTAC Synthesis	[1][2][3]

Quantitative Data: Binding Affinity to Cereblon

Specific binding affinity data for **Thalidomide-5-O-C3-NH2 hydrochloride** is not extensively available in public literature, as it is a synthetic intermediate. However, the binding affinity of its parent molecule, thalidomide, and its well-characterized analogs, lenalidomide and pomalidomide, to the CRBN-DDB1 complex has been thoroughly studied. These values provide a critical benchmark for CRBN engagement.



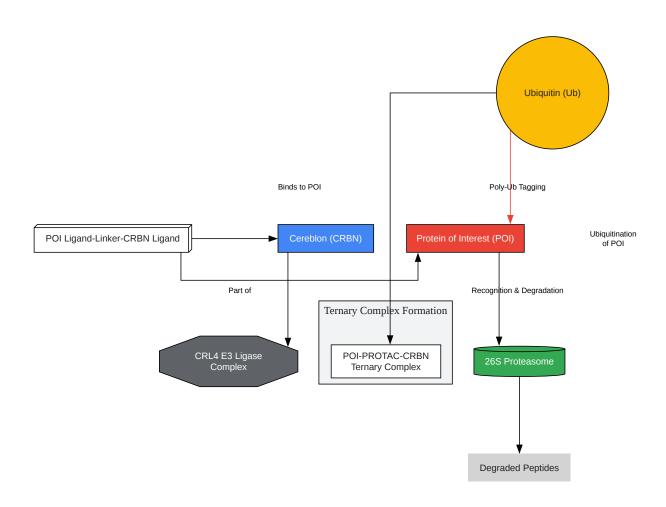
Compound	Binding Constant (K ₁ / K ₂)	IC50	Assay Method
Thalidomide	Ki: 249.2 nM[5]	404.6 nM[6]	Fluorescence Polarization (FP)[5][6]
Ki: 10.6 nM[6]	22.4 nM[6]	Time-Resolved FRET (TR-FRET)[6]	
Lenalidomide	Ki: 177.8 nM[5]	296.9 nM[6]	Fluorescence Polarization (FP)[5][6]
Ki: 4.2 nM[6]	8.9 nM[6]	Time-Resolved FRET (TR-FRET)[6]	
Pomalidomide	Ki: 156.6 nM[5]	264.8 nM[6]	Fluorescence Polarization (FP)[5][6]
Ki: 3.0 nM[6]	6.4 nM[6]	Time-Resolved FRET (TR-FRET)[6]	

Disclaimer: The data presented is for the parent thalidomide and its key analogs. The addition of the linker in Thalidomide-5-O-C3-NH2 may influence binding affinity.

Signaling Pathway and Mechanism of Action

Thalidomide-5-O-C3-NH2 serves as the CRBN-recruiting moiety of a PROTAC. The PROTAC molecule forms a ternary complex by simultaneously binding to CRBN (via the thalidomide part) and a specific Protein of Interest (POI). This proximity, engineered by the PROTAC, induces the E3 ligase complex (CRL4^CRBN^) to polyubiquitinate the POI. The ubiquitin tags mark the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell.[7][8][9]





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PROTAC-mediated protein degradation workflow.



Experimental Protocols

The utility of **Thalidomide-5-O-C3-NH2 hydrochloride** is realized after its incorporation into a PROTAC. The following protocols describe key experiments to characterize such a PROTAC.

Protocol: Cereblon Binding Affinity Assay (Fluorescence Polarization)

This assay quantifies the binding of a compound to CRBN by measuring the displacement of a fluorescently labeled thalidomide tracer.[10]

Principle: A small, fluorescently labeled CRBN ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization (FP). Upon binding to the much larger CRBN protein, its tumbling slows, increasing the FP signal. A test compound that competes with the tracer for binding to CRBN will displace it, causing a decrease in the FP signal.

Methodology:

- Reagents Preparation:
 - Prepare Assay Buffer (e.g., PBS, 0.01% BSA, 0.01% Tween-20).
 - Prepare a solution of purified recombinant CRBN/DDB1 protein complex in Assay Buffer.
 - Prepare a solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-Thalidomide) at 2x the final concentration.[10]
 - Prepare a serial dilution of the test compound (PROTAC or Thalidomide-5-O-C3-NH2) in Assay Buffer.
- Assay Procedure (96-well format):
 - To each well of a black, low-binding microtiter plate, add the test compound from the serial dilution. Include wells for "no inhibitor" (vehicle control) and "no protein" (background) controls.
 - Add the CRBN/DDB1 protein solution to all wells except the "no protein" control.



- Add the fluorescent tracer solution to all wells.
- Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.
- Data Acquisition and Analysis:
 - Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore.
 - Subtract the background FP values from all other readings.
 - Plot the FP signal against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which
 represents the concentration of the test compound required to displace 50% of the
 fluorescent tracer.

Protocol: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol assesses the ability of a PROTAC to induce the degradation of its target protein in a cellular context.[2][3][11]

Principle: Cells are treated with the PROTAC, leading to the ubiquitination and proteasomal degradation of the POI. The total cellular level of the POI is then quantified using Western Blotting. A reduction in the POI level compared to a vehicle-treated control indicates successful degradation.

Methodology:

- Cell Culture and Treatment:
 - Plate a relevant cell line at an appropriate density in multi-well plates and allow them to adhere overnight.
 - Prepare a serial dilution of the PROTAC in the cell culture medium.



- Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 μM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[3]
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
 - Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blotting:
 - Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
 - Load equal amounts of total protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
 - \circ Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β -Actin) to ensure equal protein loading.
 - Wash the membrane multiple times with washing buffer (e.g., TBST).
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities using image analysis software.
 - Normalize the POI band intensity to the corresponding loading control band intensity.
 - Plot the normalized protein levels against the PROTAC concentration to determine the
 DC₅₀ (concentration for 50% degradation) and D_{max} (maximum degradation) values.[2]

Conclusion

Thalidomide-5-O-C3-NH2 hydrochloride is a specialized chemical entity that plays a pivotal role in the construction of CRBN-recruiting PROTACs. While quantitative data for the molecule itself is sparse, the extensive characterization of its parent compounds provides a solid foundation for its application. The protocols and pathways described herein offer a comprehensive framework for researchers to effectively utilize this compound in the development of novel therapeutics based on targeted protein degradation.

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